molecular formula C23H24BrN5O2 B11607785 7-(4-bromobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-(4-bromobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11607785
M. Wt: 482.4 g/mol
InChI Key: PQLWDDZXLZKCOO-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethyl group, and a phenylpropylamino group attached to a tetrahydropurine core. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation: The bromophenyl group is then attached to the purine core through an alkylation reaction, often using a strong base like sodium hydride (NaH) to deprotonate the purine and facilitate the nucleophilic substitution.

    Amination: The phenylpropylamino group is introduced via a nucleophilic substitution reaction, where the amine group reacts with an appropriate leaving group on the purine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes into alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-TRIMETHYLXANTHINE

    Theobromine: 3,7-DIMETHYLXANTHINE

    Theophylline: 1,3-DIMETHYLXANTHINE

Uniqueness

7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the bromophenyl and phenylpropylamino groups, which confer distinct chemical and biological properties compared to other purine derivatives. These structural features may enhance its binding affinity to specific targets and its overall biological activity.

Properties

Molecular Formula

C23H24BrN5O2

Molecular Weight

482.4 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylamino)purine-2,6-dione

InChI

InChI=1S/C23H24BrN5O2/c1-27-20-19(21(30)28(2)23(27)31)29(15-17-10-12-18(24)13-11-17)22(26-20)25-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3,(H,25,26)

InChI Key

PQLWDDZXLZKCOO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCC3=CC=CC=C3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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